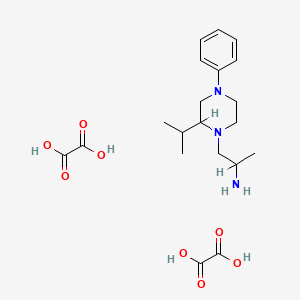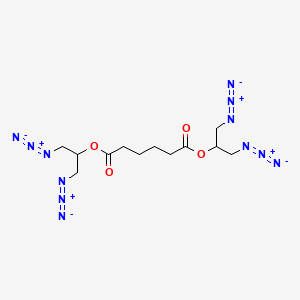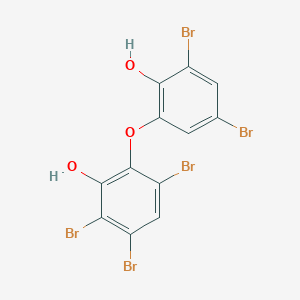![molecular formula C12H29NSSi B14430243 N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine CAS No. 81633-90-1](/img/structure/B14430243.png)
N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine is an organic compound that belongs to the class of amines. It features a unique combination of silyl and sulfanyl groups, making it an interesting subject for chemical research and industrial applications. This compound is characterized by its complex structure, which includes a silicon atom bonded to an ethyl group, a methyl group, and a sulfur atom, all connected to an ethylamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine typically involves multiple steps, starting with the preparation of the silyl and sulfanyl intermediates. One common method involves the reaction of diethylmethylsilane with an appropriate sulfanyl reagent under controlled conditions to form the silyl-sulfanyl intermediate. This intermediate is then reacted with an ethylamine derivative to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for large-scale synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., chlorine, bromine), alkoxides (e.g., methoxide, ethoxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler amine derivatives.
Substitution: Halosilanes, alkoxysilanes.
Applications De Recherche Scientifique
N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine involves its interaction with molecular targets through its silyl and sulfanyl groups. The silyl group can form stable bonds with oxygen and nitrogen atoms in biological molecules, while the sulfanyl group can engage in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-N-methylamine: A simpler amine with similar alkyl groups but lacking the silyl and sulfanyl functionalities.
N-Ethyl-N-methyl-2-(methylthio)ethylamine: Contains a sulfanyl group but lacks the silyl group.
Diethylmethylsilane: Contains the silyl group but lacks the amine and sulfanyl functionalities.
Uniqueness
N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine is unique due to the presence of both silyl and sulfanyl groups in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Propriétés
Numéro CAS |
81633-90-1 |
|---|---|
Formule moléculaire |
C12H29NSSi |
Poids moléculaire |
247.52 g/mol |
Nom IUPAC |
N-[2-[diethyl(methyl)silyl]ethylsulfanylmethyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H29NSSi/c1-6-13(7-2)12-14-10-11-15(5,8-3)9-4/h6-12H2,1-5H3 |
Clé InChI |
UTAKBJHLFRUSPA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CSCC[Si](C)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)


![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)



![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
